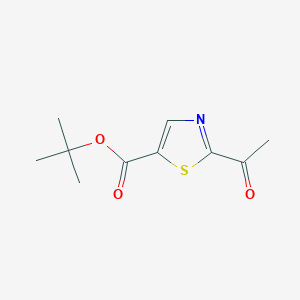

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

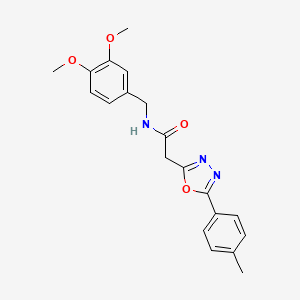

Tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate (TATC) is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. TATC is a versatile molecule that can be used as a building block for the synthesis of various complex molecules.

Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Cores in Antibiotics : The compound is used in the synthesis of complex heterocyclic cores of thiopeptide antibiotics. An example is the Pd(0)-catalyzed regioselective C-2 (hetero)arylation of tert-butyl 4-thiazolecarboxylate, a process that is critical in preparing valuable 2-pyridynyl-4-thiazolecarboxylates, essential components in thiopeptides antibiotics (Martin et al., 2008).

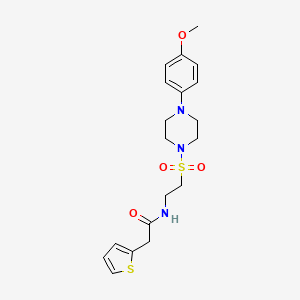

Application in Organic Reactions : It serves as a substitute in various organic reactions, such as the Fujiwara-Moritani reactions, where tert-butyl perbenzoate replaces benzoquinone, demonstrating its role in facilitating mild reaction conditions (Liu & Hii, 2011).

Development of Organic Light Emitting Diodes (OLEDs) : Compounds containing tert-butyl thiazole units are used in the design of organic materials for light-emitting diodes. For instance, a thiazolo[5,4-d]thiazole ESIPT system demonstrated reversibility in excited-state intramolecular proton transfer, leading to wide tunability in emission from blue to yellow, and eventually to white-light luminescence in OLEDs (Zhang et al., 2016).

Chemosensors for Volatile Acid Vapors : Tert-butyl modified benzothiazole derivatives, like TCBT, have been used to create organogels that form strong blue emissive nanofibers. These materials are effective in detecting volatile acid vapors, highlighting their potential in environmental monitoring and chemical sensing (Sun et al., 2015).

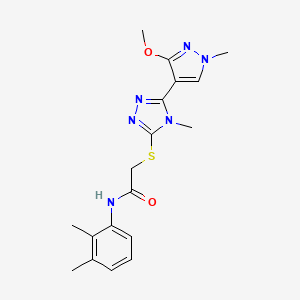

Synthesis of Malonyl-CoA Decarboxylase Inhibitors : In medicinal chemistry, tert-butyl carboxylate derivatives have been explored as malonyl-CoA decarboxylase inhibitors, suggesting their potential in developing treatments for ischemic heart diseases (Cheng et al., 2006).

Synthesis of Insecticidal Compounds : Tert-butyl N,N'-diacylhydrazines, containing structures like thiadiazoles, have been synthesized and tested for insecticidal activities. These compounds show promise as environmentally friendly pest regulators (Wang et al., 2011).

Propiedades

IUPAC Name |

tert-butyl 2-acetyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-6(12)8-11-5-7(15-8)9(13)14-10(2,3)4/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJKVDLWCLNDKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(S1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2736011.png)

![4-methylphenyl [1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]methyl sulfide](/img/structure/B2736014.png)

![1-Benzhydryl-3-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]urea](/img/structure/B2736025.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-5-methoxy-2,3-dihydro-1-benzofuran-7-carboxamide;hydrochloride](/img/structure/B2736026.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2736032.png)